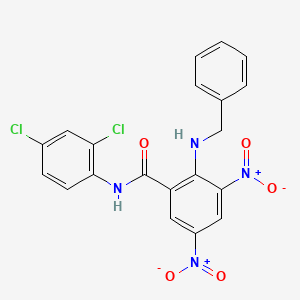
N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide is a complex organic compound characterized by the presence of multiple functional groups, including nitro, chloro, and amide groups
Méthodes De Préparation
The synthesis of N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a chlorinated aromatic compound followed by amide formation through the reaction with a methylamine derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors with stringent control over reaction parameters to maintain consistency and quality.
Analyse Des Réactions Chimiques
N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the conversion of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide can be compared with other similar compounds, such as:
N-(2-chloro-4-nitrophenyl)-2-(ethylamino)-5-nitrobenzamide: This compound has an ethyl group instead of a methyl group, which may result in different chemical and biological properties.
N-(2-chloro-4-nitrophenyl)-2-(methylamino)-4-nitrobenzamide: The position of the nitro group is different, which can affect the compound’s reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H11ClN4O5 |
|---|---|
Poids moléculaire |
350.71 g/mol |
Nom IUPAC |
N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide |
InChI |
InChI=1S/C14H11ClN4O5/c1-16-12-4-2-8(18(21)22)6-10(12)14(20)17-13-5-3-9(19(23)24)7-11(13)15/h2-7,16H,1H3,(H,17,20) |
Clé InChI |
BMERKNUVOCVMFD-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{8,9,11-Trimethyl-5,13-dioxo-12H-naphtho[2,3-A]carbazol-6-YL}benzamide](/img/structure/B12466505.png)
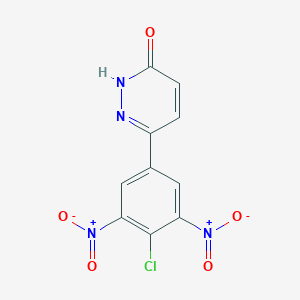
![N-[4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl]-N-methylthiophene-2-sulfonamide](/img/structure/B12466526.png)

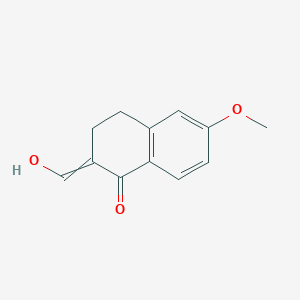
![2-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12466541.png)
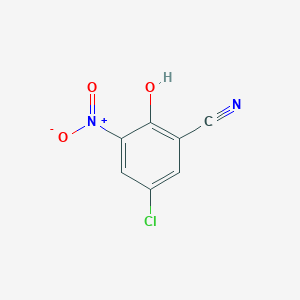
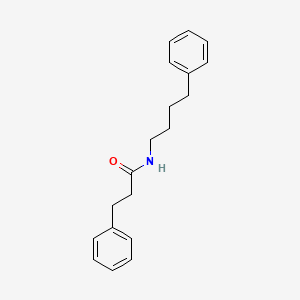
![2-oxo-2-phenylethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12466568.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide](/img/structure/B12466575.png)

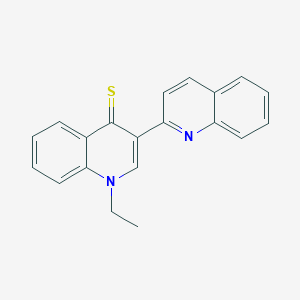
![1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol](/img/structure/B12466590.png)
